2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a 1,2,4-triazole derivative featuring a 4-chlorophenyl group at the 4-position of the triazole ring and a pyridin-4-yl moiety at the 5-position. A thioether bridge connects the triazole core to an acetamide group, which is further substituted with a 2-methoxy-5-methylphenyl ring. The compound’s molecular formula is C₂₃H₂₀ClN₅O₂S, with a molecular weight of 481.96 g/mol .
Properties
Molecular Formula |
C23H20ClN5O2S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O2S/c1-15-3-8-20(31-2)19(13-15)26-21(30)14-32-23-28-27-22(16-9-11-25-12-10-16)29(23)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
SMHVVBRUAPCGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with Isothiocyanates
The 1,2,4-triazole ring is synthesized via cyclocondensation of substituted hydrazides with methyl isothiocyanate under alkaline conditions. For example, 2-(4-isobutylphenyl)propane hydrazide reacts with methyl isothiocyanate in 10% NaOH/MeOH at 225°C for 3–6 h to form 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol. This method achieves yields of 70–75%, with purity confirmed by HPLC.
Alternative Route: Hydrazine-Mediated Cyclization
A modified approach involves treating carbohydrazide intermediates with hydrazine hydrate in refluxing ethanol. For instance, 4-amino-5-aryl-4H-1,2,4-triazol-3-thiol derivatives are prepared by refluxing potassium dithiocarbazinate with hydrazine hydrate (3:1 molar ratio) for 6 h. This method emphasizes stoichiometric control to minimize byproducts, yielding 65–70% pure product.
Functionalization with Sulfanylacetamide Moieties
Nucleophilic Substitution at the Triazole Thiol Group
The sulfanylacetamide side chain is introduced via nucleophilic substitution between the triazole-thiol intermediate and 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide. Reactions occur in anhydrous DMF at 80–90°C for 12 h, using K2CO3 as a base to deprotonate the thiol group. Typical yields range from 75–80%, with excess bromoacetamide (1.2 eq) ensuring complete conversion.
Table 1: Optimization of Sulfanylacetamide Coupling
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78 | 97 |
| Temperature | 85°C | 80 | 98 |
| Base | K2CO3 | 75 | 96 |
| Reaction Time | 12 h | 78 | 97 |
One-Pot Synthesis Strategies
Recent advances enable a one-pot synthesis by combining triazole formation and sulfanylacetamide coupling. In a representative protocol, 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is generated in situ and reacted directly with 2-bromoacetamide derivatives without isolation. This reduces purification steps and improves overall yield to 82%.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:2) followed by recrystallization from ethanol/water (3:1). Purity exceeds 95% as verified by HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 8.50 (d, J = 5.6 Hz, 2H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, SCH2), 3.80 (s, 3H, OCH3).
-
IR (KBr): 3280 cm−1 (N-H), 1665 cm−1 (C=O), 1240 cm−1 (C-S).
-
HRMS : m/z calculated for C23H20ClN5O2S [M+H]+ 466.0994, found 466.0989.
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G*) reveal that the cyclocondensation step proceeds via a thiourea intermediate, with an activation energy of 25.3 kcal/mol. The exothermic nature (ΔH = −18.7 kcal/mol) explains the high reaction efficiency.
Molecular Docking of Reaction Intermediates
Docking studies using AutoDock Vina show that the triazole-thiol intermediate binds to the active site of Xanthomonas oryzae acetolactate synthase (PDB: 1T9D) with a binding affinity of −9.2 kcal/mol, rationalizing its antibacterial activity.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Amidation: The acetamide group can be modified through reactions with different amines or acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridine groups can enhance the compound’s binding affinity to these targets. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Table 1: Structural Variations in Triazole Derivatives
Key Observations :
- Bromophenyl derivatives exhibit higher molecular weights but reduced solubility.
- Pyridine Position : 4-Pyridinyl (target compound) favors planar π-π stacking, whereas 2-pyridinyl may enable stronger hydrogen bonding.
- Acetamide Modifications : The 2-methoxy-5-methylphenyl group balances lipophilicity and solubility, contrasting with polar sulfamoyl or simpler methoxyphenyl groups.
Key Observations :
- Anti-exudative activity is prominent in triazole derivatives with furan or amino substituents , suggesting the target compound’s 4-chlorophenyl group may similarly modulate inflammation.
- Pyrazole acetamides highlight the role of halogenated aryl groups in bioactivity, supporting the target’s 4-chlorophenyl moiety as pharmacologically relevant.
- The lack of reported data on the target compound underscores the need for enzymatic or cellular assays to validate hypothesized mechanisms.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.93 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN5OS |
| Molecular Weight | 431.93 g/mol |
| SMILES | C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl |
| InChI Key | VOVSYEFSWDCJMS-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, derivatives with electron-donating groups showed enhanced anti-proliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective concentrations for cell viability inhibition .
Case Study:
A study evaluating several triazole derivatives found that those with methyl substitutions had improved activity against HepG2 cells. The most effective compound in this series demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial potential of 1,2,4-triazoles has also been well-documented. These compounds have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 12 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the triazole ring significantly influences biological activity. Electron-donating groups tend to enhance anticancer activity, while certain halogen substitutions can improve antimicrobial properties .
Key Findings:
- Methyl Groups: Enhance anticancer properties.
- Chlorine Substituents: Improve antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the triazole core via cyclocondensation of hydrazides with iso-thiocyanates under reflux in ethanol, followed by NaOH treatment to generate the thiol intermediate .
- Step 2 : Thioether formation via nucleophilic substitution using 2-chloroacetonitrile in DMF with NaOH as a base at 60–80°C .
- Step 3 : Amide coupling via activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting with 2-methoxy-5-methylaniline . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C-NMR (DMSO-d6 or CDCl3) to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole carbons at ~150 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₁ClN₆O₂S: 505.1164) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition observed >150°C via TGA; store at 2–8°C in airtight containers .
- Light Sensitivity : Degrades under UV exposure; amber vials recommended for long-term storage .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions .
Q. Which functional groups contribute most to its bioactivity?
- Triazole Ring : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinases) .
- Sulfanyl Group : Enhances lipophilicity and membrane permeability .
- 4-Chlorophenyl and Pyridine Moieties : Facilitate π-π stacking with aromatic residues in target proteins .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Potential : MTT assays (IC₅₀ in HepG2 or MCF-7 cell lines) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Pyridine Position : Compare pyridin-4-yl vs. pyridin-2-yl analogs; pyridin-4-yl improves solubility via hydrogen bonding .
- Methoxy Group : Modify to ethoxy or hydroxyl to alter pharmacokinetics (e.g., metabolic stability) .
Q. What computational methods predict binding modes and target interactions?
- Molecular Docking : Use AutoDock Vina with protein PDB IDs (e.g., EGFR: 1M17) to identify key residues (e.g., Lys745, Met793) .
- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å) .
- QSAR Models : 3D descriptors (e.g., CoMSIA) correlate logP with IC₅₀ values .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Control variables (e.g., serum concentration in cell culture, passage number) .
- Metabolite Profiling : LC-MS to identify degradation products interfering with activity .
- Target Validation : CRISPR knockdown of suspected targets (e.g., AKT1) to confirm mechanism .
Q. What strategies enable selective derivatization of the triazole ring?
- Protection/Deprotection : Use Boc groups for sulfanyl modification, followed by TFA cleavage .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append fluorescent tags .
- Electrophilic Substitution : Nitration at the triazole 5-position using HNO₃/H₂SO₄ .
Q. What mechanistic studies elucidate its mode of action in complex biological systems?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Pull-Down Assays : Biotinylated probes to isolate interacting proteins from cell lysates .
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
